molecular formula C21H25N5O2 B604617 3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one CAS No. 352549-88-3

3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B604617
CAS No.: 352549-88-3
M. Wt: 379.5g/mol
InChI Key: CFQYESYBJQENHL-LPYMAVHISA-N
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Description

The compound 3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclohexylidenehydrazinyl group, a tetrahydropyridazinyl group, and an indolone core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexylidenehydrazinyl group, the construction of the tetrahydropyridazinyl ring, and the final coupling with the indolone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the hydrazinyl group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one: has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one: can be compared with other indolone derivatives and hydrazinyl compounds.

  • Similar compounds include (3Z)-3-[(2-phenylhydrazinyl)methylidene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-1,3-dihydro-2H-indol-2-one and (3Z)-3-[(2-methylhydrazinyl)methylidene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-1,3-dihydro-2H-indol-2-one .

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

352549-88-3

Molecular Formula

C21H25N5O2

Molecular Weight

379.5g/mol

IUPAC Name

3-[3-[(E)-(cyclohexylidenehydrazinylidene)methyl]-1-ethyl-2-hydroxyindol-5-yl]-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C21H25N5O2/c1-2-26-19-10-8-14(18-9-11-20(27)25-24-18)12-16(19)17(21(26)28)13-22-23-15-6-4-3-5-7-15/h8,10,12-13,28H,2-7,9,11H2,1H3,(H,25,27)/b22-13+

InChI Key

CFQYESYBJQENHL-LPYMAVHISA-N

SMILES

CCN1C2=C(C=C(C=C2)C3=NNC(=O)CC3)C(=C1O)C=NN=C4CCCCC4

Origin of Product

United States

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